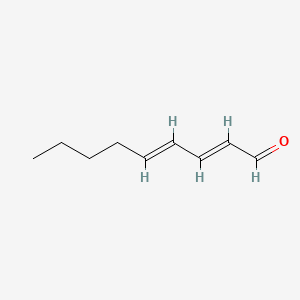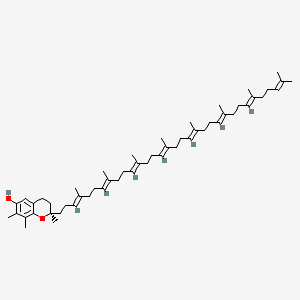
Uranium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranium(2+) is a monoatomic dication, a uranium cation and a divalent metal cation.
Wissenschaftliche Forschungsanwendungen
Electromagnetic Isotope Separation
- Uranium isotopes, particularly U-235, were historically separated using electromagnetic methods for atomic bomb manufacturing (Borisov, 2021).
Uranium Electrochemistry in Molten Salts
- Advanced nuclear reactor designs utilize uranium, necessitating a deep understanding of its chemistry in molten salt systems (Hege, Jackson, & Shafer, 2023).
Catalytic Potential of Uranium
- Uranium's unique chemical properties suggest potential applications in catalysis, extending beyond the nuclear industry (Fox, Bart, Meyer, & Cummins, 2008).
Vibrational Spectroscopy for Uranium Speciation
- Vibrational spectroscopy, including Raman and IR, is utilized for uranium speciation, impacting environmental, health, and nuclear waste sectors (Lu, Haes, & Forbes, 2018).
Preparation of Metallic Uranium
- Various methods, such as solid-state reactions and electrochemical techniques, are used for preparing uranium metal, significant in nuclear technology (Jang et al., 2022).
Uranyl-Organic Compounds
- Uranyl compounds, especially those with extended structures, are explored for their potential applications in nuclear waste disposal (Wang & Chen, 2011).
DNAzyme-Based Biosensors for Uranyl Detection
- DNAzyme-based biosensors offer sensitive and specific detection of uranium, crucial in environmental and health monitoring (Bai et al., 2022).
Biological Reduction of Uranium Oxides
- Biological reduction methods have been explored for uranium manipulation under friendly conditions (Hidouri, 2015).
Fluorescent Covalent Organic Frameworks for Uranium Detection
- Covalent organic frameworks with fluorescence capabilities have been developed for sensitive detection and extraction of uranium (Cui et al., 2020).
Muon Radiography in Nuclear Waste Management
- Muon radiography offers non-destructive methods for assessing nuclear waste silos, aiding in the detection of uranium (Ambrosino et al., 2014).
Extraction of Uranium from Seawater
- Techniques like layered metal sulfides and other innovative materials are developed for extracting uranium from seawater (Manos & Kanatzidis, 2012).
Physical Anomalies in Uranium
- Studies on discrete breathers in alpha-uranium offer insights into its unique structural and physical properties (Murzaev et al., 2016).
Recovery and Remediation Techniques
- Various techniques, including ion-exchange and adsorption, are employed for uranium recovery and environmental remediation (Feng et al., 2016).
Materials for Fusion Nuclear Power
- Research focuses on materials capable of withstanding extreme conditions in fusion nuclear power cores, where uranium plays a key role (Seighalani & Zohuri, 2022).
Ligand Selectivity in Uranium Extraction
- Computational techniques are used to assess ligand selectivity for efficient uranium extraction from seawater (Ivanov & Bryantsev, 2016).
Uranium Processing Techniques
- Current methods and technologies in uranium processing are reviewed, highlighting the impact on the nuclear industry (Edwards & Oliver, 2000).
Genotoxicity of Uranium
- Studies on the genotoxic effects of uranium, particularly in non-mammalian species like fish (Pereira et al., 2012).
Remediation Techniques for Uranium Contamination
- Exploration of various methods for uranium retrieval from contaminated environments (Bhalara, Punetha, & Balasubramanian, 2014).
Electrosorption-Based Uranium Extraction
- Investigating activated carbon adsorbent electrodes for uranium extraction from seawater through electrosorption (Ismail & Yim, 2015).
Visual Detection of Uranium
- Development of target-responsive hydrogels for portable and visual quantitative detection of uranium in environmental applications (Huang et al., 2016).
Eigenschaften
Molekularformel |
U+2 |
|---|---|
Molekulargewicht |
238.0289 g/mol |
IUPAC-Name |
uranium(2+) |
InChI |
InChI=1S/U/q+2 |
InChI-Schlüssel |
APTCBRLTBRHWIW-UHFFFAOYSA-N |
SMILES |
[U+2] |
Kanonische SMILES |
[U+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


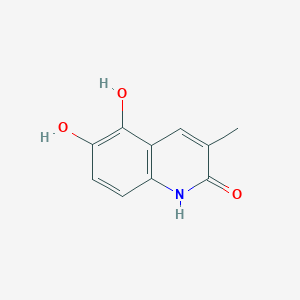

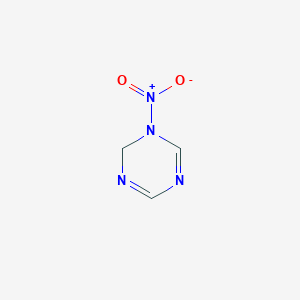
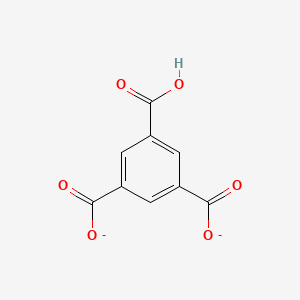
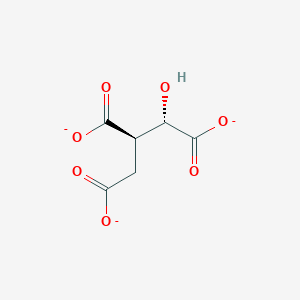
![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)
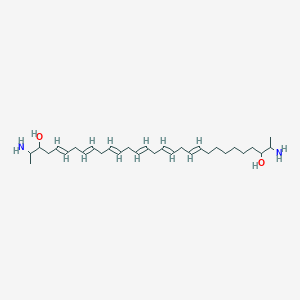
![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)


